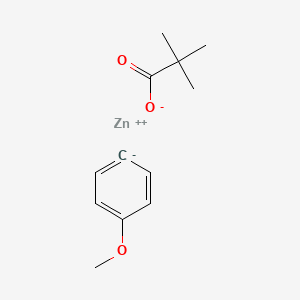
zinc;2,2-dimethylpropanoate;methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;2,2-dimethylpropanoate;methoxybenzene: is a chemical compound with the molecular formula C12H16O3Zn and a molecular weight of 273.66 g/mol . This compound is also known by other names such as zinc pivalate and zinc trimethylacetate . It is a zinc salt of 2,2-dimethylpropanoic acid (pivalic acid) combined with methoxybenzene (anisole).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of zinc;2,2-dimethylpropanoate;methoxybenzene typically involves the reaction of zinc oxide or zinc acetate with 2,2-dimethylpropanoic acid in the presence of methoxybenzene. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in a pure form .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Zinc;2,2-dimethylpropanoate;methoxybenzene can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: This compound can be reduced under specific conditions, often involving reducing agents like hydrogen gas or metal hydrides.
Substitution: It can participate in substitution reactions where the methoxy group or the zinc ion is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or alkanes.
Substitution: Products vary widely depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Medicine:
Industry:
Wirkmechanismus
The mechanism of action of zinc;2,2-dimethylpropanoate;methoxybenzene involves its interaction with biological molecules. Zinc ions play a crucial role in various enzymatic reactions, acting as cofactors for numerous enzymes. The compound may exert its effects by binding to specific molecular targets, thereby influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- Zinc acetate
- Zinc oxide
- Zinc chloride
Comparison:
- Zinc acetate: Similar in that it is also a zinc salt, but it has different applications and properties.
- Zinc oxide: Primarily used in industrial applications and as a sunscreen ingredient, differing significantly in its uses.
- Zinc chloride: Used in various chemical reactions and industrial processes, but with distinct chemical properties and applications .
Uniqueness: Zinc;2,2-dimethylpropanoate;methoxybenzene is unique due to its specific combination of zinc with 2,2-dimethylpropanoic acid and methoxybenzene, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C12H16O3Zn |
|---|---|
Molekulargewicht |
273.6 g/mol |
IUPAC-Name |
zinc;2,2-dimethylpropanoate;methoxybenzene |
InChI |
InChI=1S/C7H7O.C5H10O2.Zn/c1-8-7-5-3-2-4-6-7;1-5(2,3)4(6)7;/h3-6H,1H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |
InChI-Schlüssel |
YKJWJAVABXFXAS-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)C(=O)[O-].COC1=CC=[C-]C=C1.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















